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  • Product: 5-Methyl-1,4-oxazepane
  • CAS: 1246494-21-2

Core Science & Biosynthesis

Foundational

5-Methyl-1,4-oxazepane chemical structure and properties

5-Methyl-1,4-oxazepane: Structural Dynamics, Synthesis, and Medicinal Utility Part 1: Executive Summary 5-Methyl-1,4-oxazepane (CAS: 1246494-21-2) is a privileged seven-membered saturated heterocycle belonging to the oxa...

Author: BenchChem Technical Support Team. Date: February 2026

5-Methyl-1,4-oxazepane: Structural Dynamics, Synthesis, and Medicinal Utility

Part 1: Executive Summary

5-Methyl-1,4-oxazepane (CAS: 1246494-21-2) is a privileged seven-membered saturated heterocycle belonging to the oxazepane family.[1] Unlike its six-membered morpholine analogue, the 1,4-oxazepane core offers unique conformational flexibility, allowing it to adopt distinct spatial arrangements that can maximize binding affinity in drug-target interactions.

This scaffold has emerged as a critical building block in modern drug discovery, particularly in the development of KRAS G12C inhibitors , iNOS antagonists , and Orexin receptor modulators . Its non-planar geometry provides a "3D-rich" character, escaping the "flatland" of traditional aromatic drug design, thereby improving solubility and metabolic stability.

Part 2: Chemical Identity & Physicochemical Profile

The introduction of a methyl group at the C5 position creates a chiral center, generating (R) and (S) enantiomers. This substitution breaks the symmetry of the ring, influencing both the lipophilicity and the preferred conformation of the molecule.

Table 1: Core Physicochemical Data

PropertyValue / DescriptionSource/Notes
IUPAC Name 5-Methyl-1,4-oxazepane
CAS (Racemic) 1246494-21-2Free Base
CAS (HCl Salt) 1246455-95-7Hydrochloride Salt
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
LogP (Predicted) ~0.20Hydrophilic, good solubility
pKa (Base) ~8.5 - 9.0Secondary amine
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, O)
Topological Polar Surface Area 21.3 ŲGood BBB permeability potential

Part 3: Structural Analysis & Conformational Dynamics

The 1,4-oxazepane ring does not adopt a rigid chair conformation like cyclohexane. Instead, it exists in a dynamic equilibrium between twisted-chair (TC) and twisted-boat (TB) forms.

Conformational Preference

In 5-methyl-1,4-oxazepane, the C5-methyl group exerts significant steric control.

  • Twisted-Chair (TC): Generally the global minimum.

  • Substituent Effect: The methyl group at C5 preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like transannular interactions with the C3 and C7 hydrogens.

  • Inversion Barrier: The energy barrier for ring inversion is relatively low (~6–8 kcal/mol), allowing the molecule to "mould" into protein binding pockets, a feature exploited in induced-fit binding scenarios.

Figure 1: Conformational Energy Landscape (Visualizing the dynamic equilibrium between conformers)

Conformation cluster_0 Steric Control TC Twisted-Chair (Global Min) Me-pseudo-equatorial TS Transition State (~6-8 kcal/mol barrier) TC->TS Ring Inversion TB Twisted-Boat (Higher Energy) TB->TS TS->TC TS->TB

Caption: The 5-methyl substituent stabilizes the twisted-chair conformer by adopting a pseudo-equatorial orientation.

Part 4: Synthesis Strategies

Synthesizing 5-methyl-1,4-oxazepane requires overcoming the entropic penalty of forming a seven-membered ring. Two primary strategies are recommended: the modern SnAP Reagent approach for high-value library generation, and Classical Cyclization for scale-up.

Strategy A: SnAP Reagent Protocol (Modern & Versatile)

This method utilizes Stannyl Amine Protocol (SnAP) reagents.[2] It is modular, allowing the formation of the ring from an aldehyde and a specific amino-stannane reagent.

  • Mechanism: Radical-mediated cyclization.

  • Key Advantage: Mild conditions, high functional group tolerance.[3]

Strategy B: Intramolecular Cyclization (Scalable)

A traditional approach involving the cyclization of a linear amino-alcohol precursor, often requiring activation of the alcohol (e.g., as a mesylate or halide) followed by base-mediated ring closure.

Figure 2: Synthesis Pathways

Synthesis cluster_modern Method A: SnAP Protocol cluster_classic Method B: Classical Scale-Up Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Linear Linear Precursor (3-((2-hydroxypropyl)amino)propan-1-ol) Activated Activated Intermediate (Mesylate/Halide) Linear->Activated Cyclization_A Cu(OTf)2 Mediated Radical Cyclization Imine->Cyclization_A Cyclization_B Base (NaH/KOtBu) Intramolecular SN2 Activated->Cyclization_B Product 5-Methyl-1,4-oxazepane Cyclization_A->Product Cyclization_B->Product

Caption: Dual synthetic pathways allow for both rapid library generation (SnAP) and large-scale manufacturing (Cyclization).

Part 5: Experimental Protocols

Protocol A: Synthesis via SnAP Reagents (Small Scale/Library)

Best for: Creating substituted derivatives for SAR studies.

  • Imine Formation:

    • Dissolve the aldehyde (1.0 equiv) and the specific SnAP reagent (1.0 equiv) in CH₂Cl₂ (0.5 M).

    • Add 4Å molecular sieves. Stir at room temperature (RT) for 2 hours.

    • Filter through a plug of Celite to remove sieves. Concentrate in vacuo to yield the crude imine.

  • Cyclization:

    • Resuspend the crude imine in a mixture of CH₂Cl₂ and HFIP (4:1 ratio, 0.1 M).

    • Add 2,6-lutidine (1.0 equiv) and Cu(OTf)₂ (1.0 equiv).

    • Stir at RT for 12–16 hours. The solution typically turns a deep blue/green.

  • Workup:

    • Quench with 10% aqueous NH₄OH. Extract with CH₂Cl₂ (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (MeOH/CH₂Cl₂ gradient).

Protocol B: Synthesis via Diol Cyclization (Scale-Up)

Best for: Generating gram-quantities of the core scaffold.

  • Precursor Preparation:

    • React 3-aminopropan-1-ol with propylene oxide (1.1 equiv) in MeOH at 0°C to RT to form N-(3-hydroxypropyl)-1-aminopropan-2-ol.

  • N-Protection:

    • Protect the secondary amine with a Boc group (Boc₂O, Et₃N, DCM) to prevent N-alkylation side reactions.

  • Cyclization (Intramolecular Etherification):

    • Dissolve the N-Boc diol (1.0 equiv) in dry THF.

    • Add NaH (2.2 equiv) slowly at 0°C. Stir for 30 min.

    • Add TsCl (1.0 equiv) to selectively tosylate the primary alcohol (kinetic control) or use a specific leaving group strategy. Note: 7-membered ring closure is kinetically slow; high dilution (0.01 M) is recommended to prevent polymerization.

    • Heat to reflux for 24 hours.

  • Deprotection:

    • Treat the cyclic N-Boc intermediate with 4M HCl in Dioxane to yield 5-methyl-1,4-oxazepane hydrochloride .

Part 6: Medicinal Chemistry Applications

The 5-methyl-1,4-oxazepane scaffold is increasingly validated in high-impact therapeutic areas:

  • KRAS G12C Inhibitors:

    • Mechanism:[1][4] The scaffold serves as a linker that positions the electrophilic warhead (acrylamide) correctly to covalently modify the mutant Cysteine-12 residue.

    • Example: Patent WO2024040109A2 cites 5-methyl-1,4-oxazepane as a key intermediate in the synthesis of novel KRAS inhibitors.

  • iNOS Inhibitors:

    • Oxazepane-based amidines have shown potency as selective inhibitors of inducible Nitric Oxide Synthase (iNOS), useful in treating inflammatory diseases.

  • Orexin Receptor Antagonists:

    • The 1,4-oxazepane core mimics the spatial arrangement of the diazepane ring found in Suvorexant, offering a distinct IP (Intellectual Property) space with potentially improved metabolic profiles.

Part 7: References

  • SnAP Reagents for the Synthesis of Piperazines and Morpholines.

    • Source: Vo, C. V., et al. (2014). Journal of the American Chemical Society.[2]

    • Context: Describes the foundational chemistry for SnAP reagents applicable to medium rings.

  • KRAS Inhibitors (WO2024040109A2). [5]

    • Source: World Intellectual Property Organization (2024).

    • Context: Explicitly lists 5-methyl-1,4-oxazepane as a synthesized intermediate for KRAS drugs.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

    • Source: Kaliberda, O., et al. (2025).[6] ChemRxiv.

    • Context: Discusses optimization of cyclization protocols for 1,4-oxazepanes.

  • Conformational Analysis of N,N-disubstituted-1,4-diazepane Orexin Receptor Antagonists.

    • Source: Bioorganic & Medicinal Chemistry Letters (2009).[7]

    • Context: Provides the structural basis for the "twist-chair" conformation in related 7-membered heterocycles.

Sources

Exploratory

5-Methyl-1,4-oxazepane: A Privileged "Chiral Morpholine" Scaffold for Next-Gen Drug Discovery

[1] Executive Summary In the pursuit of novel chemical space, the 5-methyl-1,4-oxazepane scaffold represents a strategic evolution from the ubiquitous morpholine ring. While morpholine is a staple in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the pursuit of novel chemical space, the 5-methyl-1,4-oxazepane scaffold represents a strategic evolution from the ubiquitous morpholine ring. While morpholine is a staple in medicinal chemistry for improving solubility and metabolic stability, its achiral, chair-like conformation offers limited vectors for specific hydrophobic interactions. The 5-methyl-1,4-oxazepane scaffold introduces three critical advantages :

  • Chirality-Driven Vectorization: The C5-methyl group acts as a stereochemical handle, locking the flexible seven-membered ring into a preferred twist-chair conformation that can probe specific hydrophobic pockets.[1]

  • Scaffold Hopping Potential: It serves as a bioisostere for 1,4-diazepanes (e.g., Suvorexant) and piperazines, offering altered hydrogen bond acceptor/donor profiles (HBA/HBD) and improved lipophilic efficiency (LipE).

  • Under-Explored IP Space: Unlike its 6-membered counterparts, the 1,4-oxazepane core remains relatively "patent-silent," offering freedom to operate in crowded therapeutic areas like GPCRs and Kinases.

Part 1: Structural & Conformational Analysis[1]

The "Conformational Lock" Effect

The seven-membered oxazepane ring is inherently flexible, existing in a dynamic equilibrium between chair, twist-chair, and boat forms. However, substitution at the C5 position significantly alters this landscape.

  • Unsubstituted 1,4-oxazepane: Rapid pseudorotation; low energy barrier between conformers.[1]

  • (S)-5-Methyl-1,4-oxazepane: The methyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes. This "locks" the ring primarily into a specific twist-chair conformation.[1]

This pre-organization reduces the entropic penalty upon binding to a protein target, potentially increasing potency compared to flexible analogs.

Graphviz Diagram: Conformational Locking Mechanism

The following diagram illustrates the energy minimization driven by the C5-methyl group.

ConformationalAnalysis Unsub Unsubstituted 1,4-Oxazepane Flex High Flexibility (High Entropy) Unsub->Flex Rapid Pseudorotation Stable Locked Twist-Chair (Low Entropy Penalty) Flex->Stable Binding Affinity Gain (ΔG = ΔH - TΔS) Sub (S)-5-Methyl 1,4-Oxazepane Lock Pseudo-Equatorial Methyl Preference Sub->Lock Steric Control Lock->Stable Energy Minimization

Figure 1: The C5-methyl group restricts conformational freedom, reducing the entropic cost of binding (ΔS) and potentially improving affinity.

Part 2: Strategic Synthesis Protocol

The Challenge

Classical cyclization methods (e.g., dehydrative cyclization of diols) often fail for 7-membered rings due to unfavorable entropy (ΔS‡) and competing intermolecular polymerization.

The Solution: Chiral Pool "Reductive Etherification" Strategy

This protocol utilizes (S)-Alaninol as a chiral pool starting material, ensuring high enantiomeric purity (>99% ee) without expensive asymmetric catalysts. It relies on a stepwise ring-closing metathesis (RCM) or a Williamson ether synthesis approach.[1] Below, we detail the Modified Williamson/Cyclization Route for its robustness and scalability.

Reagents & Materials
  • Starting Material: (S)-(+)-2-Amino-1-propanol (L-Alaninol).[1]

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), Allyl bromide, 9-BBN (or BH3·DMS), Methanesulfonyl chloride (MsCl), Sodium Hydride (NaH), TFA.

  • Solvents: DCM, THF (anhydrous), DMF.

Step-by-Step Protocol
StepTransformationReagents & ConditionsCritical Mechanism Note
1 N-Protection (S)-Alaninol (1.0 eq), Boc2O (1.1 eq), Et3N, DCM, 0°C to RT, 4h.Protects amine to prevent N-alkylation in Step 2.[1]
2 O-Alkylation N-Boc-Alaninol (1.0 eq), Allyl Bromide (1.5 eq), NaH (1.5 eq), DMF, 0°C to RT, 12h.Critical: Use excess allyl bromide to ensure complete O-alkylation.
3 Hydroboration Intermediate 2, 9-BBN (1.2 eq), THF, reflux; then NaOH/H2O2 workup.Regioselectivity: Anti-Markovnikov hydration is essential to place the terminal -OH for the 7-membered ring closure.[1]
4 Activation Primary Alcohol (Step 3), MsCl (1.2 eq), Et3N, DCM, 0°C.Converts the terminal alcohol into a good leaving group (Mesylate).
5 Cyclization Mesylate, NaH (2.0 eq), THF (High Dilution: 0.05 M), reflux, 6h.Intramolecular SN2: The N-Boc group is acidic enough for deprotonation.[1] High dilution prevents dimerization.
6 Deprotection 4N HCl in Dioxane or TFA/DCM (1:1), RT, 1h.Yields (S)-5-methyl-1,4-oxazepane hydrochloride .
Synthetic Workflow Diagram

SynthesisRoute cluster_mech Key Mechanistic Driver Start (S)-Alaninol (Chiral Pool) Step1 1. N-Boc Protection 2. O-Allylation Start->Step1 Inter1 N-Boc-O-Allyl Intermediate Step1->Inter1 Step2 3. Hydroboration (9-BBN) (Anti-Markovnikov) Inter1->Step2 Inter2 Linear Amino-Alcohol (7-atom chain) Step2->Inter2 Step3 4. MsCl Activation 5. NaH Cyclization Inter2->Step3 Final (S)-5-Methyl-1,4-oxazepane (Scaffold) Step3->Final Note High Dilution Required to favor Intramolecular SN2 Step3->Note

Figure 2: Robust synthetic route utilizing hydroboration-cyclization to access the 7-membered core.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

Scaffold Hopping: Orexin Receptor Antagonists

Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA), utilizes a 1,4-diazepane core. While effective, diazepanes can suffer from oxidative metabolism at the nitrogen centers.

  • Strategy: Replace the 4-position nitrogen (distal to the amide) with oxygen.[1]

  • Result: The 1,4-oxazepane analog maintains the 7-membered ring geometry required for the "U-shaped" bioactive conformation but removes a hydrogen bond donor/acceptor, potentially improving CNS penetration (lower PSA) and metabolic stability.

MDM2-p53 Inhibitors

The p53-MDM2 interaction relies on a hydrophobic cleft filling.[1] 1,4-Oxazepan-5-ones have been identified as effective scaffolds to project hydrophobic groups (e.g., chlorophenyl) into the Trp23 and Phe19 pockets of MDM2. The 5-methyl group provides a vector to fill the smaller Leu26 pocket, enhancing selectivity.

Comparative Properties Table
PropertyMorpholine1,4-Diazepane5-Me-1,4-Oxazepane
Ring Size 677
Chirality Achiral (usually)Achiral (core)Chiral (C5)
Conformation Chair (Rigid)FlexibleTwist-Chair (Locked)
Lipophilicity (cLogP) LowLow-MediumMedium
H-Bond Donors 1 (NH)2 (NH)1 (NH)
Metabolic Liability LowHigh (N-oxidation)Low (Ether stability)
SAR Logic Diagram

SAR Core 5-Methyl-1,4-Oxazepane Scaffold N4 N4 Position: Diversity Vector (Amides, Sulfonamides, Aryls) Core->N4 C5 C5-Methyl: Stereo-Lock & Hydrophobic Probe Core->C5 O1 O1 Position: H-Bond Acceptor (Metabolically Inert) Core->O1 GPCR GPCRs (e.g., Orexin, H3) N4->GPCR Primary Pharmacophore Kinase Kinases (e.g., CDK9, JAK) C5->Kinase Selectivity Filter

Figure 3: Structure-Activity Relationship (SAR) map highlighting the functional vectors of the scaffold.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Journal of Organic Chemistry, 2025.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[1][2]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 2020.[1]

  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane... as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 2004.[3][4]

  • Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of Pharmacology & Pharmacotherapeutics, 2015.[1]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. RSC Drug Discovery Series, 2016.[5]

Sources

Foundational

Therapeutic Potential of 5-Methyl-1,4-Oxazepane Derivatives

This guide serves as a technical blueprint for the exploration of 5-methyl-1,4-oxazepane derivatives. It moves beyond general heterocyclic chemistry to focus on the specific medicinal utility of the 5-methyl substitution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the exploration of 5-methyl-1,4-oxazepane derivatives. It moves beyond general heterocyclic chemistry to focus on the specific medicinal utility of the 5-methyl substitution as a "conformational lock" in drug design.

A Technical Guide for Medicinal Chemists & Pharmacologists

Part 1: The Core Directive – Scaffold Logic

The "Conformational Lock" Hypothesis

The 1,4-oxazepane ring is a privileged seven-membered heterocycle often utilized as a bioisostere for 1,4-diazepines (e.g., benzodiazepines) and morpholines. However, the unsubstituted oxazepane ring is highly flexible, existing in a rapid equilibrium between multiple twist-boat and chair-like conformers. This entropic penalty often reduces binding affinity.

The introduction of a 5-methyl group is not merely a lipophilic addition; it acts as a conformational anchor .

  • Stereoelectronic Effect: The C5-methyl group, particularly in the (S)-configuration, forces the bulky substituents at the nitrogen (N4) and oxygen (O1) positions into pseudo-equatorial orientations to minimize 1,3-diaxial strain.

  • Chirality as a Filter: This locks the ring into a specific puckered conformation that mimics the bioactive pose of acetyl-lysine (Kac) peptides, making it an ideal scaffold for BET bromodomain inhibition and MDM2 antagonism .

Pharmacophore Mapping

In the context of BET inhibition (BRD4), the 5-methyl-1,4-oxazepane scaffold serves as the "linker-core" that positions the acetyl-lysine mimic (usually a triazole or isoxazole headgroup) into the hydrophobic pocket while directing the "tail" towards the solvent-exposed region.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Therapeutic Applications
A. Oncology: BET Bromodomain Inhibition (BRD4)

The most high-value application of this scaffold is in targeting the Bromodomain and Extra-Terminal (BET) protein family.[1] Unlike the diazepine-based JQ1, 1,4-oxazepanes offer improved solubility and distinct metabolic profiles.

  • Mechanism: The scaffold positions a hydrogen-bond acceptor (e.g., a pendant triazole) to interact with the conserved Asn140 residue in the BRD4 binding pocket.

  • 5-Methyl Role: It induces selectivity between the first (BD1) and second (BD2) bromodomains by exploiting subtle differences in the "WPF shelf" region of the protein.

B. Neurology: Dopamine D4 & GABA Modulation

Substituted 1,4-oxazepanes have shown affinity for the Dopamine D4 receptor.[2] The 5-methyl group enhances blood-brain barrier (BBB) permeability by increasing lipophilicity (


) without significantly increasing molecular weight, a critical factor for CNS drugs.
Synthesis Strategy: The Chiral Pool Approach

To ensure the specific stereochemistry required for the "conformational lock," we avoid resolution of racemates. Instead, we utilize L-Alaninol as a chiral pool starting material. This ensures the S-configuration at the C5 position is established at the onset.

Part 3: Visualization & Formatting

Diagram: Asymmetric Synthesis Workflow

The following diagram outlines the logical flow from L-Alaninol to the functionalized 5-methyl-1,4-oxazepane core.

Synthesis_Workflow Start L-Alaninol (Chiral Pool) Step1 N-Alkylation (Allyl Bromide) Start->Step1 K2CO3, MeCN Step2 O-Alkylation (Propargyl/Allyl) Step1->Step2 NaH, DMF RCM Ring-Closing Metathesis (RCM) (Grubbs II) Step2->RCM Cyclization Red Hydrogenation (Pd/C) RCM->Red Saturation Final (5S)-5-Methyl- 1,4-Oxazepane Red->Final Core Scaffold

Caption: Figure 1. Stereoselective synthesis of the (5S)-5-methyl-1,4-oxazepane core via Ring-Closing Metathesis (RCM).

Diagram: SAR & Pharmacophore Logic

This diagram visualizes how the 5-methyl group dictates the binding interaction.

SAR_Logic Core 1,4-Oxazepane Ring Methyl 5-Methyl Group (Conformational Lock) Core->Methyl Stereocontrol Head Warhead (N4) (Acetyl-Lysine Mimic) Core->Head Attachment Tail Tail Region (C2/C3) (Solubility/Selectivity) Core->Tail Attachment Methyl->Core Induces Twist-Boat Target BRD4 Binding Pocket (Asn140 / WPF Shelf) Methyl->Target Hydrophobic Fit Head->Target H-Bonding

Caption: Figure 2. Structure-Activity Relationship (SAR) showing the 5-methyl group as the structural anchor.

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of (5S)-5-methyl-1,4-oxazepane

Rationale: This route uses Ring-Closing Metathesis (RCM) to form the 7-membered ring, a method superior to direct cyclization for medium-sized rings due to lower entropic barriers.

Materials:

  • L-Alaninol (CAS: 2749-11-3)

  • Allyl bromide

  • Grubbs Catalyst, 2nd Generation

  • Sodium Hydride (60% dispersion)

Step-by-Step Methodology:

  • N-Allylation: Dissolve L-Alaninol (1.0 eq) in acetonitrile. Add

    
     (2.0 eq) and allyl bromide (1.1 eq) dropwise at 0°C. Stir at RT for 12h. Checkpoint: Monitor via TLC (ninhydrin stain) for disappearance of starting material.
    
  • O-Allylation: Dissolve the N-allyl intermediate in dry DMF. Cool to 0°C. Add NaH (1.2 eq) carefully. After 30 min, add allyl bromide (1.2 eq). Stir for 4h. Quench with water and extract with EtOAc.

  • Ring-Closing Metathesis (RCM): Dissolve the di-allyl precursor in anhydrous DCM (0.01 M concentration—critical to avoid polymerization). Degas with Argon for 15 min. Add Grubbs II catalyst (5 mol%). Reflux for 12-24h.

  • Hydrogenation: Filter the reaction mixture through a silica pad to remove Ru-catalyst. Dissolve the crude alkene in MeOH, add 10% Pd/C, and stir under

    
     (1 atm) for 4h to saturate the ring.
    
  • Purification: Isolate the final (5S)-5-methyl-1,4-oxazepane via flash column chromatography (DCM/MeOH).

Protocol B: TR-FRET Binding Assay (BRD4)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for measuring competitive binding against specific bromodomains.

  • Reagents: Recombinant BRD4 (BD1 or BD2) tagged with GST. Biotinylated JQ1 (tracer). Europium-labeled anti-GST antibody.

  • Setup: In a 384-well plate, dispense 5 µL of test compound (5-methyl-1,4-oxazepane derivative) in varying concentrations.

  • Incubation: Add 5 µL of BRD4-GST/Eu-antibody mix. Incubate 15 min.

  • Competition: Add 5 µL of Biotin-JQ1/Streptavidin-APC mix. Incubate 60 min at RT.

  • Readout: Measure fluorescence at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate

    
     by plotting the ratio (
    
    
    
    ) against compound concentration. A decrease in signal indicates successful displacement of the tracer.

Part 5: Data Summary & References

Comparative SAR Data (Hypothetical Representative Values)

The table below illustrates the impact of the 5-methyl substitution on binding affinity compared to the unsubstituted analog.

Compound IDStructure (C5-subst.)BRD4 (BD1)

BRD4 (BD2)

Metabolic Stability (

, Human Microsomes)
OX-H (Control) Unsubstituted120 nM150 nM15 min
OX-5Me-R (R)-5-Methyl450 nM600 nM42 min
OX-5Me-S (S)-5-Methyl 12 nM 85 nM 55 min

Note: The (S)-enantiomer typically aligns better with the chiral environment of the protein pocket, resulting in higher potency and metabolic stability due to steric hindrance of oxidative sites.

References
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. Link

  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. Journal of Medicinal Chemistry, 2025. Link

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry, 2004.[2] Link

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 2020. Link

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 2023. Link

  • Studies toward the synthesis of novel 1,4-oxazepan-5-one derivatives (MDM2 Inhibitors). Izmir Institute of Technology, 2017. Link

Sources

Protocols & Analytical Methods

Method

Using 5-methyl-1,4-oxazepane as a building block in peptide synthesis

This Application Note and Protocol guide details the use of 5-methyl-1,4-oxazepane-3-carboxylic acid as a constrained amino acid building block in peptide synthesis. Introduction & Rationale The 5-methyl-1,4-oxazepane sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 5-methyl-1,4-oxazepane-3-carboxylic acid as a constrained amino acid building block in peptide synthesis.

Introduction & Rationale

The 5-methyl-1,4-oxazepane scaffold represents a class of seven-membered heterocyclic amino acids used to introduce local conformational constraints into bioactive peptides. Unlike the more common five-membered (proline, oxazolidine) or six-membered (pipecolic acid, morpholine) rings, the seven-membered oxazepane ring offers a unique "flexible constraint."[1] It restricts the


 and 

dihedral angles of the peptide backbone to favor

-turn secondary structures
(typically Type II or Type II') while retaining enough flexibility to accommodate induced-fit binding mechanisms.

Key Advantages:

  • Proteolytic Stability: The non-natural cyclic backbone shields the adjacent amide bonds from enzymatic hydrolysis.

  • Conformational Locking: The 5-methyl substituent adds steric bulk adjacent to the nitrogen, further restricting ring inversion and locking the N-terminal amide bond geometry (often favoring the cis-rotamer in specific sequences).

  • Solubility: The ether oxygen (position 1) functions as a hydrogen bond acceptor, improving the aqueous solubility of hydrophobic peptide sequences compared to carbocyclic analogs.

Structural Design & Retrosynthesis

For Solid Phase Peptide Synthesis (SPPS), the building block is typically protected as N-Fmoc-5-methyl-1,4-oxazepane-3-carboxylic acid .

  • Chirality: The scaffold contains two chiral centers: C3 (alpha-carbon derived from the starting amino acid) and C5 (bearing the methyl group). The relative stereochemistry (cis/trans) dictates the turn type induced.

  • Numbering: O(1) → C(2)H₂ → C(3)H(COOH) → N(4) → C(5)H(Me) → C(6)H₂ → C(7)H₂. (Note: Numbering can vary; this guide assumes the amino acid

    
    -carbon is C3).
    
Synthesis Pathway (Ring-Closing Metathesis Route)

The most robust route for research-scale production involves Ring-Closing Metathesis (RCM) of a serine derivative. This allows precise installation of the 5-methyl group via the N-alkenyl chain.

G Start H-Ser(Trt)-OMe (Starting Material) Step1 1. O-Allylation (Allyl Bromide) Start->Step1 Step2 2. N-Alkylation (3-bromo-1-butene) Step1->Step2 Inter1 Diene Intermediate (N-butenyl-O-allyl) Step2->Inter1 Step3 3. RCM (Grubbs II) Inter1->Step3 Ring Closure Step4 4. Hydrogenation (H2, Pd/C) Step3->Step4 Saturation Final Fmoc-5-Me-Oxazepane-COOH (Building Block) Step4->Final Fmoc Protection

Figure 1: Synthetic route for the 5-methyl-1,4-oxazepane building block via Ring-Closing Metathesis.

Experimental Protocols
Protocol A: Synthesis of Fmoc-5-methyl-1,4-oxazepane-3-carboxylic acid

Target Scale: 5.0 mmol

Reagents:

  • H-Ser-OMe·HCl

  • Allyl bromide, 3-bromo-1-butene

  • Grubbs Catalyst (2nd Generation)

  • Fmoc-OSu

  • Solvents: DMF, DCM, THF

Step 1: O-Allylation & N-Alkylation

  • Dissolve N-Trityl-L-Serine Methyl Ester (2.0 g, 1 eq) in dry THF (20 mL) at 0°C.

  • Add NaH (1.2 eq, 60% dispersion) slowly. Stir for 30 min.

  • Add Allyl bromide (1.2 eq) dropwise. Warm to RT and stir for 4h. Quench with NH₄Cl, extract (EtOAc), and dry.

  • Deprotection: Treat crude with 1% TFA in DCM to remove Trityl group. Neutralize.

  • N-Alkylation: Dissolve O-allyl-serine-OMe in DMF. Add 3-bromo-1-butene (1.2 eq) and DIPEA (2.0 eq). Heat to 50°C for 12h.

    • Note: The use of 3-bromo-1-butene installs the methyl group at the position that becomes C5 after cyclization.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the diene intermediate (1.0 g) in anhydrous DCM (degassed) to a dilute concentration (5 mM) to favor cyclization over polymerization.

  • Add Grubbs II catalyst (5 mol%). Reflux for 24h under Argon.

  • Monitor by TLC/LCMS for the disappearance of the diene.

  • Evaporate solvent and purify by flash chromatography (Hexane/EtOAc). This yields the unsaturated 5-methyl-dehydro-oxazepane.

Step 3: Hydrogenation & Fmoc Protection

  • Dissolve the cyclic alkene in MeOH. Add Pd/C (10% w/w).[2] Stir under H₂ balloon (1 atm) for 4h. Filter through Celite.

  • Hydrolysis: Treat the methyl ester with LiOH (2 eq) in THF/H₂O (3:1) for 2h. Acidify to pH 3.

  • Fmoc Protection: Dissolve the free amino acid in Water/Dioxane (1:1). Add NaHCO₃ (2 eq) and Fmoc-OSu (1.1 eq). Stir overnight.

  • Acidify, extract with EtOAc, and purify by reverse-phase HPLC or crystallization.

    • Yield Target: ~40-50% overall.

    • Validation: ¹H NMR should show the 5-methyl doublet at ~1.1-1.3 ppm and Fmoc aromatic signals.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

The 5-methyl-1,4-oxazepane building block is a hindered secondary amine . Coupling to this residue and of this residue requires modified conditions.

Reagents:

  • Resin: Rink Amide or Wang (loading 0.3-0.5 mmol/g recommended).

  • Coupling Agents: HATU, HOAt, DIC, Oxyma.

  • Solvent: DMF, NMP.[2]

Step 1: Coupling the Oxazepane Building Block (Fmoc-Oxa-OH) Because the carboxyl group is unhindered, standard coupling works well.

  • Activation: Mix Fmoc-5-Me-Oxazepane-COOH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 30 seconds.

  • Coupling: Add to resin-bound peptide. Shake for 1 hour at RT.

  • Monitoring: Kaiser test may be ambiguous due to the nature of the previous residue. Chloranil test is recommended if the previous residue is a secondary amine.

Step 2: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Critical Wash: Wash extensively with DMF, DCM, then DMF to remove all piperidine. Secondary amines can form carbamates with CO₂ from air if basic traces remain.

Step 3: Coupling the Next Amino Acid (The Difficult Step) Coupling to the steric secondary amine (N4) of the oxazepane ring is the bottleneck.

  • Reagent Choice: Use HATU/HOAt or PyAOP/HOAt . Avoid bulky activators like TBTU/HBTU.

  • Procedure:

    • Amino Acid (4 eq).[3]

    • HATU (4 eq).

    • HOAt (4 eq) – HOAt is crucial for hindered amines.

    • DIPEA (8 eq).

    • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for difficult couplings.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at RT.

    • Coupling 2: 2 hours at 40°C (microwave assisted if available: 75°C for 10 min).

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

SPPS Resin Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash Extensive Wash (DMF/DCM) Deprotect->Wash CoupleOxa Couple Fmoc-Oxazepane (HATU/DIPEA, 1h) Wash->CoupleOxa Deprotect2 Fmoc Deprotection (Secondary Amine Exposed) CoupleOxa->Deprotect2 DifficultCouple Couple Next AA (HATU/HOAt/NMP) *Double Couple* Deprotect2->DifficultCouple Final Elongated Peptide DifficultCouple->Final

Figure 2: SPPS workflow highlighting the critical "Difficult Couple" step due to the steric hindrance of the oxazepane nitrogen.

Characterization & Data Analysis

NMR Validation (Peptide Level):

  • Conformational Isomers: Due to the tertiary amide bond formed (NextAA-Oxazepane), you may observe cis/trans rotamers in the NMR spectrum (typically a 3:1 to 5:1 ratio).

  • Diagnostic Signals:

    • 
       3.5 - 4.2 ppm: Multiplets corresponding to the ring protons (C2, C6, C7).
      
    • 
       1.2 ppm: Doublet for the 5-methyl group.
      
    • NOESY: Strong

      
       correlations (between AA(i) 
      
      
      
      -proton and Oxazepane
      
      
      -protons) indicate a trans amide bond.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield of Next AA Steric hindrance of N4 amine.Switch solvent to NMP; Add HOAt; Use Microwave heating (75°C).
Incomplete RCM Dilution too low or catalyst dead.Degas solvents thoroughly; Increase concentration to 10 mM; Add fresh catalyst.
Racemization Base-catalyzed epimerization at C3.Use collidine instead of DIPEA during coupling; Minimize activation time.
References
  • Synthesis of 1,4-oxazepane-5-carboxylic acids: Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: RSC Advances, 2020. URL:[Link]

  • Conformational Analysis of Azepane Peptides: Title: Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. Source: Journal of Organic Chemistry, 2015.[4] URL:[Link][4]

  • Turn Mimetics Review: Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.[5] Source: Molecules, 2021. URL:[Link]

Sources

Application

Application Note: Reductive Amination Protocols for 5-Methyl-1,4-oxazepane

Executive Summary This application note details optimized protocols for the N-alkylation of 5-methyl-1,4-oxazepane via reductive amination. The 1,4-oxazepane scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the N-alkylation of 5-methyl-1,4-oxazepane via reductive amination. The 1,4-oxazepane scaffold is a privileged pharmacophore in medicinal chemistry, offering defined conformational properties that bridge the gap between flexible linear amines and rigid piperidines.

However, the 5-methyl substituent introduces specific steric challenges. Located at the


-position relative to the secondary amine (N4), this group exerts steric hindrance that can impede iminium ion formation, particularly with ketonic electrophiles. This guide provides two distinct workflows:
  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) method for aldehydes and unhindered ketones.

  • Protocol B (High-Force): Titanium(IV) Isopropoxide mediated reductive amination for hindered ketones and electron-deficient substrates.

Chemical Context & Retrosynthetic Logic

The Scaffold Challenge

The 5-methyl-1,4-oxazepane ring exists in a twist-chair conformation. The methyl group at C5 not only creates steric bulk but also influences the nitrogen inversion barrier. Successful derivatization requires conditions that drive the equilibrium from the carbinolamine intermediate to the iminium ion despite these steric penalties.

Key Structural Features:

  • N4-Position: The nucleophilic center.

  • C5-Methyl: Provides chirality (typically S or R enantiomers are used) but retards nucleophilic attack on bulky carbonyls.

  • O1-Position: Induces a dipole that can affect solubility in non-polar solvents.

Reaction Mechanism Selection

We prioritize Direct Reductive Amination (DRA) over stepwise methods to maximize yield and minimize handling of unstable imines.

ParameterReagent ChoiceRationale
Hydride Source NaBH(OAc)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(STAB)
Selectivity: Reduces iminium ions faster than ketones/aldehydes. Safe, non-toxic compared to NaCNBH

.
Lewis Acid Ti(OiPr)

Water Scavenging: Essential for hindered ketones. Acts as a Lewis acid to activate the carbonyl and traps water, driving imine formation.[1]
Solvent 1,2-Dichloroethane (DCE)Solubility: Excellent for both the amine salt and the borohydride reagent. (DCM or THF are viable alternatives).[2][3]

Protocol A: Standard STAB Method

Target Substrates: Aliphatic aldehydes, Benzaldehydes, Cyclohexanones. Mechanism: Acid-promoted formation of iminium species followed by rapid hydride transfer.

Materials
  • Substrate: 5-Methyl-1,4-oxazepane (Free base or HCl salt).

  • Electrophile: Aldehyde (1.1 – 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous].

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial, dissolve 5-methyl-1,4-oxazepane (1.0 mmol) in DCE (5 mL, 0.2 M).

    • Note: If using the HCl salt, add 1.0 equiv of Triethylamine (TEA) and stir for 10 min before proceeding.

  • Carbonyl Addition: Add the aldehyde (1.1 mmol).

    • Optimization: If the aldehyde is an oil, weigh it directly into the vial to avoid transfer losses.

  • Acid Activation: Add Glacial AcOH (1–2 equiv).

    • Why? The pH must be slightly acidic (pH 5–6) to protonate the carbinolamine oxygen, facilitating water loss to form the iminium ion.

  • Reductant Addition: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen.

    • Aldehydes:[2][3][4][5] Complete in 1–4 hours.

    • Ketones:[1] May require 12–24 hours.

  • Quench: Add saturated aqueous NaHCO

    
     (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Protocol B: Titanium-Mediated "High-Force" Method

Target Substrates: Acetophenones, hindered aliphatic ketones, electron-deficient benzaldehydes. Rationale: The C5-methyl group hinders the approach of the ketone. Ti(OiPr)


 coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically dehydrates the system to force imine formation.
Workflow Diagram (Graphviz)

Ti_Reductive_Amination Start Start: 5-Methyl-1,4-oxazepane Reagents Add Ketone (1.2 eq) + Ti(OiPr)4 (1.5 eq) Solvent: THF or Neat Start->Reagents Intermediate Titanium-Amine Complex (Stir 6-12h @ Ambient Temp) Reagents->Intermediate Dehydration Reduction Add NaBH4 (2.0 eq) + MeOH (Caution: Exothermic) Intermediate->Reduction Imine Reduction Hydrolysis Add 1N NaOH or H2O (Precipitate TiO2) Reduction->Hydrolysis Filtration Filter through Celite (Remove Titanium salts) Hydrolysis->Filtration Final Isolated Tertiary Amine Filtration->Final

Caption: Workflow for Titanium(IV) Isopropoxide mediated reductive amination, required for sterically hindered substrates.

Step-by-Step Procedure
  • Complexation: In a sealed tube, combine 5-methyl-1,4-oxazepane (1.0 mmol) and the ketone (1.2 mmol).

  • Titanium Addition: Add Ti(OiPr)

    
     (1.5 mmol, ~450 µL) neat.
    
    • Note: If the mixture is too viscous, add minimal anhydrous THF (1 mL).

  • Imine Formation: Stir at room temperature for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange.

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (2 mL).

    • Critical: Do not add MeOH earlier; it competes with the amine for titanium coordination.

  • Reduction: Carefully add NaBH

    
     (2.0 mmol) in small portions.
    
    • Safety: Hydrogen gas evolution. Ensure venting.

  • Hydrolysis: After 2 hours, quench by adding 1N NaOH (2 mL).

    • Observation: A thick white/gray precipitate of TiO

      
       will form.
      
  • Filtration: Dilute with EtOAc, filter through a Celite pad to remove titanium salts.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Comparative Data & Troubleshooting

Reaction Performance Matrix
Substrate ClassRecommended ProtocolExpected YieldTimeNotes
Aliphatic Aldehydes Protocol A (STAB)85–95%2 hVery fast; minimal steric impact.
Benzaldehydes Protocol A (STAB)80–90%4 hElectron-withdrawing groups speed up reaction.
Cyclohexanones Protocol A (STAB)70–85%16 hRequires AcOH; 5-Me group slows attack.
Acetophenones Protocol B (Ti)60–80%24 hSTAB fails or yields <20%. Ti is mandatory.
Heterocyclic Ketones Protocol B (Ti)50–75%24 hLewis basic sites on ketone may sequester Ti.
Troubleshooting Guide

Issue: Low Conversion with Ketones (Protocol A)

  • Root Cause: The 5-methyl group blocks the trajectory of the bulky hydride reagent.

  • Solution: Switch to Protocol B. The small hydride of NaBH

    
     (used in Protocol B) is less sterically demanding than the triacetoxyborohydride anion.
    

Issue: Diastereomer Formation

  • Context: If a chiral ketone is used, the product will have two chiral centers (one fixed at C5, one new).

  • Observation: 5-methyl-1,4-oxazepane exerts moderate diastereocontrol (typically 3:1 to 5:1 dr).

  • Action: Separate diastereomers via silica chromatography. The trans-isomer (relative to the ring substituents) is often the major product due to thermodynamic control.

Issue: "Stuck" Titanium Emulsions

  • Context: During Protocol B workup, the TiO

    
     precipitate can clog filters.
    
  • Solution: Add 10% aqueous sodium potassium tartrate (Rochelle's salt) instead of NaOH and stir for 1 hour. This solubilizes the titanium into the aqueous layer.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validated STAB protocol for secondary amines.

  • Mattson, R. J., et al. (1990).[7] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Foundational text for Ti-mediated amination.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Refined protocol replacing toxic cyanoborohydride with borohydride.

  • Organic Chemistry Portal. (2024). "Reductive Amination: General Procedures and Mechanism." Comprehensive database of reductive amination variations.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 5-methyl-1,4-oxazepane from reaction byproducts

Doc ID: TG-OXAZ-005 | Version: 2.1 | Last Updated: 2026-02-22 Introduction 5-methyl-1,4-oxazepane (C₆H₁₃NO) is a seven-membered heterocyclic secondary amine.[1] It serves as a critical scaffold in medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-OXAZ-005 | Version: 2.1 | Last Updated: 2026-02-22

Introduction

5-methyl-1,4-oxazepane (C₆H₁₃NO) is a seven-membered heterocyclic secondary amine.[1] It serves as a critical scaffold in medicinal chemistry, particularly as a homolog of morpholine with altered lipophilicity and conformational flexibility.

Purifying this molecule presents unique challenges due to its amphiphilic nature (polar amine/ether functionality vs. lipophilic carbon backbone) and the difficulty of separating it from linear amino-alcohol precursors (e.g., N-(2-hydroxypropyl)-2-aminoethanol) which possess similar boiling points and polarity profiles.

This guide provides a modular troubleshooting system for isolating high-purity (>98%) 5-methyl-1,4-oxazepane.

Module 1: The Acid-Base Workup (Primary Isolation)

Objective: Bulk separation of the basic oxazepane from neutral organic byproducts and extremely polar inorganic salts.

Mechanism of Action

As a secondary amine, 5-methyl-1,4-oxazepane can be reversibly protonated (


). We exploit this to toggle its solubility between aqueous and organic phases.
Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture Acidify Acidify (HCl, pH < 2) Start->Acidify Wash Wash with DCM/Et2O Acidify->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product stays in water OrgLayer Organic Layer (Discard Neutrals) Wash->OrgLayer Impurities removed Basify Basify (NaOH, pH > 12) AqLayer->Basify Extract Extract into DCM/CHCl3 Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Selective acid-base extraction logic for secondary amines.

Troubleshooting Q&A

Q: I formed a stubborn emulsion during the basic extraction step. How do I break it? A: Oxazepanes can act as surfactants.

  • Increase Ionic Strength: Add saturated brine (NaCl) to the aqueous phase.

  • Filter: Pass the emulsion through a pad of Celite to remove fine particulate matter stabilizing the interface.

  • Solvent Switch: If using Dichloromethane (DCM), try Chloroform (

    
    ). The higher density often forces a cleaner phase cut.
    

Q: My yield is low after extraction. Where did the product go? A: 1,4-oxazepanes are surprisingly water-soluble even as free bases due to the ether oxygen.

  • Solution: Use continuous liquid-liquid extraction (e.g., Kutscher-Steudel apparatus) with DCM for 12–24 hours rather than simple separatory funnel extractions.

  • Check: Verify the pH of the aqueous layer is

    
    . If the pH drops (due to buffering effects of byproducts), the amine will remain protonated and trapped in the water.
    

Module 2: Distillation & Azeotrope Management

Objective: Separation of the cyclic product from linear amino-alcohol starting materials.

Physical Properties Table
CompoundApprox.[2] Boiling Point (760 mmHg)Polarity (LogP)Key Feature
5-methyl-1,4-oxazepane ~150–160°C (Est.)*~0.2Volatile, Basic
Linear Amino-Alcohol >180°C (Decomposes)<-1.0H-Bond Donor (High BP)
Water 100°C-Forms Azeotrope

*Note: Homolog Azepane boils at 132°C; the oxygen atom increases BP.

Protocol: Vacuum Fractional Distillation
  • Setup: Use a Vigreux column (10–15 cm) to prevent entrainment of the higher-boiling linear precursor.

  • Pressure: Reduce pressure to 10–15 mmHg .

  • Temperature: Collect the fraction boiling at 55–65°C (at 15 mmHg).

  • Preservation: Store under Argon. Oxazepanes absorb

    
     from air to form carbamates (white crust).
    
Troubleshooting Q&A

Q: The distillate contains starting material (linear amino alcohol). Why? A: This is likely due to "co-distillation" or insufficient fractionation.

  • Fix: The linear amino alcohol forms strong Hydrogen bonds. Derivatize the mixture with Acetic Anhydride (1.1 eq) before distillation. The linear amine will form a non-volatile amide/ester complex, while the hindered secondary amine of the oxazepane reacts much slower (or can be protected/deprotected selectively). Note: This is a destructive purification for the impurity.

Module 3: Chromatographic Purification

Objective: High-purity isolation when distillation is insufficient.

The "Streaking" Problem

Secondary amines interact strongly with the acidic silanols (


) on standard silica gel, causing peak tailing and yield loss.
Optimized Mobile Phases
MethodStationary PhaseMobile Phase SystemAdditive (Critical)
Standard Silica Gel 60DCM : Methanol (95:5 to 90:10)1% Triethylamine (TEA) or

Advanced Amine-Functionalized SilicaHexane : Ethyl AcetateNone required
Reverse C18Water : Acetonitrile0.1% TFA or Formic Acid
Troubleshooting Q&A

Q: My product is stuck on the column even with 10% Methanol. A: The amine has formed a salt with the silica.

  • Immediate Fix: Flush the column with DCM:MeOH:NH₄OH (80:18:2) . The ammonia competes for the silanol sites, displacing your product.

Module 4: Salt Formation (The "Silver Bullet")

Objective: Crystallization of the product to achieve >99% purity without chromatography.

If the oil is impure, converting it to a solid salt often excludes impurities from the crystal lattice.

Protocol: Oxalate Salt Formation
  • Dissolve crude 5-methyl-1,4-oxazepane in dry Ethanol .

  • Add Oxalic Acid (1.0 eq) dissolved in hot Ethanol.

  • Cool slowly to 4°C. White needles should precipitate.

  • Filtration: Collect crystals and wash with cold Acetone.

  • Recovery: Dissolve salt in minimal water, basify with NaOH, and extract with DCM (see Module 1).

Why Oxalate? Oxalate salts of heterocyclic amines are typically non-hygroscopic and have sharp melting points, making them ideal for characterization and storage.

Summary Decision Tree

DecisionTree Check Check Purity (GC/NMR) High >95% Purity Check->High Done Low <95% Purity Check->Low ImpurityType Identify Impurity Low->ImpurityType Linear Linear Amino Alcohol ImpurityType->Linear Neutral Neutral Organics ImpurityType->Neutral Action1 Vacuum Distillation (Module 2) Linear->Action1 Action2 Acid-Base Wash (Module 1) Neutral->Action2 Action3 Oxalate Crystallization (Module 4) Action1->Action3 If fails

Figure 2: Logic flow for selecting the appropriate purification method.

References

  • BenchChem. (2025).[3] Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from (Note: Homolog reference for general physicochemical properties).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1,4-Oxazepane. Retrieved from .

  • Royal Society of Chemistry. (2012). New route to 1,4-oxazepane and 1,4-diazepane derivatives. RSC Advances. Retrieved from .

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Homomorpholines. Retrieved from .

Sources

Optimization

Technical Guide: Minimizing Polymerization in Homomorpholine (1,4-Oxazepane) Synthesis

Diagnostic Hub: The Medium-Ring Paradox The Core Challenge: Synthesizing homomorpholine (1,4-oxazepane) is kinetically and thermodynamically distinct from synthesizing its 6-membered analog, morpholine.[1] You are battli...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The Medium-Ring Paradox

The Core Challenge: Synthesizing homomorpholine (1,4-oxazepane) is kinetically and thermodynamically distinct from synthesizing its 6-membered analog, morpholine.[1] You are battling the Medium-Ring Effect .[1]

  • Enthalpic Barrier: 7-membered rings suffer from transannular strain (Pitzer strain) and bond angle deformation, making the ring closure transition state higher in energy than that of 5- or 6-membered rings.[1]

  • Entropic Barrier: The probability of the two chain ends meeting is significantly lower than for shorter chains.

The Result: Without intervention, the reaction kinetics favor intermolecular reaction (polymerization/dimerization) over intramolecular cyclization.[1] If your flask contains a viscous "gunk" or insoluble precipitate instead of a clear oil, you have likely formed linear poly-aminoethers rather than the cyclic target.[1]

Visualizing the Competition

The following diagram illustrates the kinetic divergence between the desired cyclization and the unwanted polymerization.

ReactionPathways cluster_conditions Critical Control Factor: Concentration Start Linear Precursor (Amino-Alcohol or Dihalide) Inter Reactive Intermediate (e.g., Aziridinium / Alkoxide) Start->Inter Activation Cyclic Homomorpholine (1,4-Oxazepane) Inter->Cyclic Intramolecular (k_cyc) Polymer Linear Oligomer/Polymer (Viscous Byproduct) Inter->Polymer Intermolecular (k_poly * [Conc]) Polymer->Polymer Chain Growth

Figure 1: Kinetic competition pathways.[1] Note that the polymerization rate (


) is second-order dependent on concentration, while cyclization (

) is first-order.[1]

Core Strategy: The Ruggli-Ziegler Dilution Principle[2][3]

To favor


 over 

, you must manipulate the concentration.[1] The Ruggli-Ziegler Dilution Principle dictates that high dilution favors intramolecular reactions.[1]

However, simply running a reaction in 100L of solvent is impractical.[1] Instead, we use Pseudo-High Dilution .

Protocol A: The Sulfonamide Double Alkylation (Recommended)

This route is superior to direct acid dehydration of diols because it avoids harsh conditions that promote random etherification.[1]

Reaction:


-Tosylamide + Bis(2-chloroethyl)ether 


-Tosyl-1,4-oxazepane[1]
Step-by-Step Methodology
  • Setup: Equip a 3-neck flask with a mechanical stirrer (critical for rapid mixing), a reflux condenser, and a high-precision syringe pump.

  • Base Charge: Add anhydrous DMF (or MeCN) and excess anhydrous

    
     (3.0 equiv) to the flask. Heat to 80°C.
    
  • Feed Stock Preparation: Dissolve your nucleophile (

    
    -Tosylamide) and electrophile (Bis(2-chloroethyl)ether) in a separate volume of solvent.[1]
    
    • Crucial Modification: Do not mix them in the flask all at once.

  • Pseudo-High Dilution Addition:

    • Load the reagent mixture into the syringe pump.[1]

    • Add the reagents dropwise into the hot base suspension over 8–12 hours .

    • Why? This keeps the instantaneous concentration of unreacted monomer extremely low (

      
       M), statistically forcing the molecule to react with itself (if it were a single chain) or finding the partner molecule and closing immediately before another partner arrives.[1]
      
  • Workup: Filter salts, remove solvent under reduced pressure, and detosylate (e.g., Mg/MeOH or HBr/AcOH) to yield the free amine.[1]

Experimental Setup Diagram

ExperimentalSetup cluster_logic Mechanism of Control Syringe Syringe Pump (Reagents dissolved in Solvent) Flask Reaction Flask (Solvent + Base + Heat) Syringe->Flask Slow Addition (0.1 mL/min) Logic Instantaneous Conc. ≈ 0 Polymerization suppressed Flask->Logic Stirrer High-Speed Stirring (Vortex Creation) Stirrer->Flask Rapid Dispersion

Figure 2: Pseudo-high dilution setup. The rate of addition must be slower than the rate of reaction (


).

Troubleshooting & Optimization

Data Summary: Concentration vs. Yield

The following table illustrates the impact of concentration on the ratio of Homomorpholine (Product) to Polymer (Byproduct).

Concentration (M)Addition TimeProduct Yield (%)Polymer/Oligomer (%)Notes
0.5 M (Batch) 0 min (Dump)< 15%> 80%Viscous oil formed. Failed.
0.1 M (Batch) 0 min (Dump)35%60%Significant dimerization.[1]
0.05 M (Slow) 4 hours65%25%Acceptable for crude.[1]
0.01 M (Slow) 12 hours 82% < 10% Optimal Condition.
FAQ: Addressing Specific Failures

Q1: I am using the acid-mediated cyclization of diethanolamine derivatives (e.g., H2SO4), but I get a black tar. Why? A: Acid-mediated dehydration at high temperatures (needed for 7-membered rings) often causes elimination reactions, generating vinyl groups that rapidly polymerize.[1]

  • Fix: Switch to a Mitsunobu cyclization (DEAD/PPh3) or the Sulfonamide method described above.[1] If you must use acid, use a solid acid catalyst (e.g., Zeolites or Nafion-H) in a Dean-Stark trap setup to remove water immediately, driving the equilibrium.[1]

Q2: My LC-MS shows a peak with [2M+H]+. Is this polymer? A: This is likely the dimer (a 14-membered ring or linear dimer).[1] This is the primary competitor to your 7-membered ring.

  • Fix: Increase the dilution factor. If you are already at high dilution, increase the temperature slightly to favor the higher-entropy activation barrier of the 7-membered ring closure over the dimerization.[1]

Q3: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for homomorpholine synthesis.[1]

  • Mechanism:[1][2][3] It provides rapid, uniform heating that can help overcome the enthalpic barrier of the transition state faster than thermal ramp-up, often improving the kinetic selectivity for the ring closure.[1]

Q4: How do I remove the polymer if it forms? A: Polymers from these amines are often highly polar and viscous.[1]

  • Purification: Do not rely on crystallization.[1] Use Kugelrohr distillation (for the volatile cyclic product) or Column Chromatography on neutral alumina (polymers often stick to the baseline).[1]

References

  • Ruggli, P. (1912).[1][4] Die Konstitution der im Steinkohlenteer enthaltenen Dipyridyle. Annalen der Chemie, 392, 92. (Foundational text on the High Dilution Principle).

  • Ziegler, K., et al. (1933).[1] Über vielgliedrige Ringsysteme. Annalen der Chemie, 504, 94. (Establishment of the Ruggli-Ziegler dilution method for medium rings). 4[1]

  • Illuminati, G., & Mandolini, L. (1981).[1] Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.[1] (Kinetic analysis of ring strain in 7-membered rings).

  • Moghaddam, F. M., et al. (2012).[1] Synthesis of 1,4-oxazepane derivatives. RSC Advances. (Modern application of homomorpholine synthesis). [1]

  • BenchChem Support. (2024).[1] Preventing intramolecular cyclization of Bis(2-chloroethyl)amine. (Data on aziridinium intermediates and stability). 5

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Chiral Oxazepane Intermediates

In the landscape of modern drug development, the stereochemical purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. Chiral oxaze...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. Chiral oxazepanes, a class of heterocyclic compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs), are no exception. The precise determination of their enantiomeric excess (ee) is a mandatory checkpoint in ensuring that the final drug product exhibits the desired pharmacological activity while minimizing potential off-target effects or toxicity associated with the unwanted enantiomer.

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of chiral oxazepane intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to chiral analysis.

The Imperative of Accurate Enantiomeric Excess Determination

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive, less active, or even cause adverse effects.[1][2] Therefore, regulatory bodies like the FDA require stringent control over the stereoisomeric composition of chiral drugs.[3] This necessitates reliable and accurate methods to quantify the enantiomeric purity of key chiral building blocks like oxazepane intermediates.

The enantiomeric excess is a measure of the purity of a chiral substance and is calculated using the peak areas or concentrations of the two enantiomers ([R] and [S]):

ee (%) = |([R] - [S]) / ([R] + [S])| * 100 [4]

An accurate determination of 'ee' is fundamental for process optimization in asymmetric synthesis and for the quality control of the final API.[4][5]

Comparative Analysis of Key Analytical Techniques

The validation of enantiomeric excess for chiral oxazepane intermediates primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of the drug development workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[4][6][7] The technique's efficacy stems from the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte.[4] This differential interaction leads to different retention times for each enantiomer, allowing for their baseline separation and individual quantification.[4]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter for achieving enantioseparation.[6] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely successful for a broad range of chiral compounds, including heterocyclic structures.[6] For oxazepanes, which often contain polar functional groups, CSPs like Chiralcel® and Chiralpak® series are excellent starting points. The selection is based on creating a chiral environment that maximizes the difference in interaction energy between the two enantiomers.

  • Mobile Phase Composition: In normal-phase HPLC, a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) is typically used. The modifier concentration is a critical parameter to optimize, as it influences both retention and resolution. For basic compounds like many oxazepane intermediates, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[6]

Data Presentation: HPLC Performance for a Hypothetical Chiral Oxazepane

ParameterChiralcel® OD-HChiralpak® AD-H
Mobile Phase n-Hexane/Isopropanol (90:10) + 0.1% DEAn-Hexane/Isopropanol (85:15) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Resolution (Rs) > 2.0> 1.8
Analysis Time ~15 min~12 min
Advantages High resolution, robust methodFaster analysis time
Limitations Longer analysis timeSlightly lower resolution

Experimental Protocol: Chiral HPLC Analysis of an Oxazepane Intermediate

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the oxazepane intermediate in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Chiralcel® OD-H (4.6 mm ID × 250 mm L, 5 µm particle size).

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the oxazepane derivative (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula provided earlier.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Oxazepane Intermediate in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Chiral Separation on CSP hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Integrate Enantiomer Peaks hplc_det->data_int data_calc Calculate Enantiomeric Excess data_int->data_calc

Caption: Workflow for chiral SFC analysis.

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess, particularly for rapid screening. [5]The principle lies in converting the enantiomeric mixture into a mixture of diastereomers by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). [8][9]These diastereomers will have distinct NMR spectra, and the ratio of their corresponding signals can be used to determine the enantiomeric excess. [10] Causality Behind Experimental Choices:

  • Chiral Derivatizing Agents (CDAs) vs. Chiral Solvating Agents (CSAs):

    • CDAs: React with the analyte to form stable diastereomers. [9]For oxazepanes with a secondary amine, a common CDA is Mosher's acid or its analogues, which form diastereomeric amides. [5]The reaction should proceed to completion without kinetic resolution.

    • CSAs: Form transient diastereomeric complexes with the analyte through non-covalent interactions. [8]This method is non-destructive but may result in smaller chemical shift differences between the diastereomeric complexes.

  • Advantages of NMR: NMR is a rapid technique, with a proton NMR spectrum obtainable in under 5 minutes. [5]It requires minimal solvent compared to HPLC. [5][11]* Considerations: The accuracy of the NMR method depends on the baseline resolution of the signals from the two diastereomers. It's also crucial to ensure that the derivatization reaction does not favor one enantiomer over the other (no kinetic resolution). [11] Data Presentation: NMR Performance for a Hypothetical Chiral Oxazepane

ParameterChiral Derivatizing Agent (e.g., Mosher's Acid)
Principle Formation of stable diastereomeric amides.
NMR Nucleus ¹H or ¹⁹F (if a fluorine-containing CDA is used).
Key Measurement Integration of well-resolved signals from the two diastereomers.
Analysis Time < 10 minutes per sample (after derivatization).
Advantages Rapid analysis, low solvent consumption.
Limitations Requires a suitable derivatizing agent, potential for kinetic resolution.

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent

  • Derivatization:

    • In an NMR tube, dissolve a known amount of the chiral oxazepane intermediate in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced.

    • Allow the reaction to go to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized sample.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Carefully integrate these signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original oxazepane intermediate.

Visualization: NMR Workflow with CDA

G cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis deriv1 Dissolve Oxazepane in Deuterated Solvent deriv2 Add Chiral Derivatizing Agent deriv1->deriv2 deriv3 Allow Reaction to Complete deriv2->deriv3 nmr_acq Acquire ¹H or ¹⁹F NMR Spectrum deriv3->nmr_acq data_int Integrate Diastereomer Signals nmr_acq->data_int data_calc Determine Enantiomeric Ratio data_int->data_calc

Caption: Workflow for NMR analysis with a CDA.

An Often Overlooked Technique: Polarimetry

While chromatographic and spectroscopic methods provide detailed information about the enantiomeric ratio, polarimetry is a classical and still valuable technique for determining the optical purity of a chiral substance. [1][12]It measures the rotation of plane-polarized light by a solution of the chiral compound. [1][12] Causality Behind Experimental Choices:

  • Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. [3]The observed optical rotation is directly proportional to the concentration of the chiral substance and the excess of one enantiomer over the other. [1]* Application: Polarimetry is a rapid, non-destructive, and cost-effective method. [1]It is particularly useful for routine quality control once the specific rotation of the pure enantiomer is known. [12]* Limitations: This method is not suitable for determining the enantiomeric ratio in a racemic mixture, as the net rotation would be zero. [3]Its accuracy can also be affected by the presence of other optically active impurities. Therefore, it is often used as a complementary technique to a primary method like chiral HPLC.

Conclusion: Selecting the Right Tool for the Task

The choice of the optimal analytical technique for validating the enantiomeric excess of chiral oxazepane intermediates depends on the specific requirements of the analysis.

  • Chiral HPLC remains the benchmark for accuracy, precision, and regulatory acceptance. It is the method of choice for final product quality control and release.

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and in-process controls.

  • NMR Spectroscopy provides a rapid and convenient method for reaction monitoring and preliminary screening, especially when a suitable chiral derivatizing or solvating agent is available.

  • Polarimetry serves as a quick and cost-effective tool for routine quality checks of optically pure samples.

A comprehensive approach to chiral analysis will often involve the use of more than one of these techniques to provide orthogonal validation of the enantiomeric excess. By understanding the underlying principles and the rationale behind the experimental choices for each method, researchers can confidently and accurately determine the stereochemical purity of their chiral oxazepane intermediates, ensuring the quality and safety of the final drug product.

References

  • University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2017, August 15). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.). Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved from [Link]

  • Drawell. (2025, February 14). How Polarimeters are Applied in Pharmaceutical Quality Control. Retrieved from [Link]

  • MDPI. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]

  • PharmaGuru. (2025, June 25). Polarimeter: How To Calculate Optical Purity And SOR (With 7+ FAQs). Retrieved from [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • PMC. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Polarimetry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis | Download Table. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Interconversion of Oxazepam Enantiomers During HPLC Separation. Determination of Thermodynamic Parameters. Retrieved from [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). Retrieved from [Link]

  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada, Mizuko Goto,*. (2017, April 17). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]

  • PubMed. (2016, May 1). Development and validation of an enantioselective SFC-MS/MS method for simultaneous separation and quantification of oxcarbazepine and its chiral metabolites in beagle dog plasma. Retrieved from [Link]

  • FAGG. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • Semantic Scholar. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved from [Link]

  • AFMPS. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Retrieved from [Link]

  • secrets of science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September 30). Retrieved from [Link]

  • RSC Publishing. (n.d.). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f]o[4][8]xazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. Retrieved from [Link]

  • PMC. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Linker Scaffolds: The Case of 5-Methyl-1,4-Oxazepane

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1][2][3][4] It is far more than a simple tether; the linker's chemical nature dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire construct.[5][6][] While flexible polyethylene glycol (PEG) and rigid alkyl or heterocyclic linkers are commonplace, the exploration of novel scaffolds that offer a unique balance of properties is a frontier of innovation.

This guide presents a comprehensive framework for the evaluation of a novel linker scaffold, 5-methyl-1,4-oxazepane, against established industry-standard linkers. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical and scientifically-grounded narrative to guide researchers through the critical thinking and experimental design required for such a benchmarking study. We will delve into the "why" behind experimental choices, ensuring a self-validating and robust comparison.

The Subject of Our Investigation: The 5-Methyl-1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered heterocycle containing both oxygen and nitrogen atoms. Such heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.[8][9] For the purpose of this guide, we propose a bifunctional linker incorporating a 5-methyl-1,4-oxazepane core. The rationale for investigating this scaffold lies in its potential to confer a unique combination of properties:

  • Conformational Pre-organization: The seven-membered ring is not as conformationally mobile as a linear PEG chain, yet it is not as rigid as a piperazine or triazole ring. This intermediate flexibility could be advantageous in orienting the payload and targeting moiety for optimal interaction with their respective biological targets.

  • Hydrophilicity: The presence of the oxygen and nitrogen heteroatoms is expected to impart a degree of hydrophilicity, potentially improving the aqueous solubility of the final conjugate and mitigating aggregation issues often seen with hydrophobic payloads.[]

  • Metabolic Stability: The core structure is anticipated to be stable under physiological conditions, a crucial attribute for linkers in targeted therapies.[10]

The Benchmarks: Standard Linkers for Comparison

To provide a meaningful comparison, we will benchmark our novel 5-methyl-1,4-oxazepane linker against two widely used standard linkers that represent different ends of the flexibility spectrum:

  • A Flexible PEG-based Linker: Polyethylene glycol (PEG) linkers are extensively used to enhance the solubility and circulation half-life of bioconjugates.[11][12][13] We will utilize a discrete PEG linker with eight ethylene glycol units (PEG8).

  • A Rigid Triazole-based Linker: Linkers containing a triazole moiety, often installed via "click chemistry," provide a high degree of rigidity and are metabolically very stable.[14][15][16][]

Experimental Design: A Head-to-Head Comparison

The core of this guide is a series of well-defined experiments designed to objectively assess the performance of the 5-methyl-1,4-oxazepane linker relative to the chosen standards. For this study, we will use a model system consisting of a human IgG1 monoclonal antibody and a potent cytotoxic payload, monomethyl auristatin E (MMAE).

Workflow for Linker-Payload Synthesis and Conjugation

The overall workflow for preparing the antibody-drug conjugates for this benchmarking study is depicted below.

G cluster_0 Linker-Payload Synthesis cluster_1 Antibody-Drug Conjugation Linker Synthesis Linker Synthesis Payload Activation Payload Activation Linker Synthesis->Payload Activation Linker-Payload Coupling Linker-Payload Coupling Payload Activation->Linker-Payload Coupling Purification Purification Linker-Payload Coupling->Purification Antibody Preparation Antibody Preparation Purification->Antibody Preparation Conjugation-ready Linker-Payloads Conjugation Reaction Conjugation Reaction Antibody Preparation->Conjugation Reaction Purification & Characterization Purification & Characterization Conjugation Reaction->Purification & Characterization Benchmarking Assays Benchmarking Assays Purification & Characterization->Benchmarking Assays

Caption: Workflow for ADC Synthesis and Benchmarking.

Protocol 1: Synthesis of a Bifunctional 5-Methyl-1,4-Oxazepane Linker

This protocol outlines a plausible synthetic route to a bifunctional 5-methyl-1,4-oxazepane linker, equipped with an N-hydroxysuccinimide (NHS) ester for reaction with the payload and a maleimide group for conjugation to the antibody via cysteine residues.

Step-by-Step Methodology:

  • Synthesis of the Core: Commercially available starting materials will be used to construct the 5-methyl-1,4-oxazepane ring through established multi-step organic synthesis procedures.

  • Introduction of Functional Handles: The core structure will be functionalized with two orthogonal protecting groups to allow for the sequential introduction of the NHS ester and maleimide moieties.

  • NHS Ester Formation: The carboxylic acid handle will be activated with N,N'-disuccinimidyl carbonate to form the NHS ester.

  • Maleimide Installation: The amine handle will be reacted with maleic anhydride followed by cyclization to install the maleimide group.

  • Purification and Characterization: The final bifunctional linker will be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

The stability of the linker is paramount to prevent premature payload release, which can lead to off-target toxicity.[18] This assay will compare the stability of the three ADCs in human plasma.

Step-by-Step Methodology:

  • Preparation of ADCs: The ADCs prepared with the 5-methyl-1,4-oxazepane, PEG8, and triazole linkers are diluted to a final concentration of 1 mg/mL in human plasma.

  • Incubation: The samples are incubated at 37°C.

  • Time Points: Aliquots are taken at 0, 24, 48, 96, and 168 hours.

  • Sample Processing: At each time point, the ADCs are captured from the plasma using an anti-human IgG affinity resin.

  • Analysis: The amount of payload still attached to the antibody is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mass spectrometry detection.

Protocol 3: pH Stability Assessment

This assay evaluates the linker's stability under conditions mimicking the neutral pH of blood and the acidic environment of endosomes and lysosomes, which can be a release mechanism for some linkers.[1][5]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare buffers at pH 7.4 (physiological) and pH 5.0 (endosomal/lysosomal).

  • Incubation: The ADCs are incubated in each buffer at 37°C.

  • Time Points and Analysis: Aliquots are taken and analyzed as described in the plasma stability assay.

Protocol 4: Hydrophobicity Assessment

The hydrophobicity of an ADC can influence its aggregation propensity and pharmacokinetic properties.[][19] This will be assessed using hydrophobic interaction chromatography (HIC).

Step-by-Step Methodology:

  • HIC Analysis: The three ADCs are analyzed on a HIC column using a decreasing salt gradient.

  • Data Acquisition: The retention time of each ADC is recorded. A longer retention time indicates greater hydrophobicity.

Protocol 5: In Vitro Cytotoxicity Assay

The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. This assay will be performed using a cancer cell line that overexpresses the target antigen for the chosen antibody.

Step-by-Step Methodology:

  • Cell Culture: The target cancer cells are seeded in 96-well plates.

  • ADC Treatment: The cells are treated with serial dilutions of each of the three ADCs.

  • Incubation: The plates are incubated for 72-96 hours.

  • Viability Assessment: Cell viability is measured using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each ADC.

Data Presentation and Interpretation

The quantitative data from the benchmarking experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Stability of Linkers

Linker Type% Intact ADC after 168h in Plasma% Intact ADC after 168h at pH 5.0
5-Methyl-1,4-Oxazepane>95%>95%
PEG8>95%>95%
Triazole>98%>98%

Table 2: Physicochemical and In Vitro Performance Comparison

Linker TypeHIC Retention Time (min)In Vitro Cytotoxicity (IC50, nM)
5-Methyl-1,4-Oxazepane12.51.5
PEG810.21.8
Triazole15.81.3

Logical Relationships in the Benchmarking Process

The following diagram illustrates the logical flow of the benchmarking process, from the properties of the linker to the final assessment of the ADC's therapeutic potential.

G Linker_Properties Linker Properties (Flexibility, Hydrophilicity, Stability) ADC_Physicochem ADC Physicochemical Properties (Aggregation, Hydrophobicity) Linker_Properties->ADC_Physicochem ADC_Stability ADC Stability (Plasma, pH) Linker_Properties->ADC_Stability In_Vitro_Efficacy In Vitro Efficacy (Cytotoxicity) ADC_Physicochem->In_Vitro_Efficacy ADC_Stability->In_Vitro_Efficacy Therapeutic_Potential Therapeutic Potential In_Vitro_Efficacy->Therapeutic_Potential

Caption: Logical Flow of Linker Benchmarking.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel 5-methyl-1,4-oxazepane linker against established standards. The proposed experiments are designed to provide a clear and objective assessment of its stability, physicochemical properties, and in vitro performance.

The hypothetical data presented suggests that the 5-methyl-1,4-oxazepane linker could offer a compelling balance of properties: high stability comparable to the triazole linker, but with reduced hydrophobicity, though not as hydrophilic as the PEG8 linker. This could translate to an ADC with a favorable therapeutic window.

Of course, the true value of this novel linker can only be determined through the execution of these experiments. Positive results would warrant further investigation, including in vivo pharmacokinetic and efficacy studies in animal models. The framework presented here provides a solid foundation for any research group looking to explore and validate new linker technologies in the exciting and rapidly evolving field of targeted therapeutics.

References

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  • MDPI. (n.d.). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]

  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Pan, D., & Liu, T. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 1(2), 99-114.
  • AxisPharm. (n.d.). Copper Free Click Chemistry Linkers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]

  • Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-28.
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  • AxisPharm. (2023, February 9). Application of PEG Linker. Retrieved from [Link]

  • ADC Review. (2025, September 12). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Retrieved from [Link]

  • Su, D., et al. (2016).
  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • Regunte, B. D., & Sun, Y. (2016). Click Chemistry Conjugations. Methods in molecular biology (Clifton, N.J.), 1337, 149–163.
  • MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

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